2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
“2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . This compound also contains two phenyl groups and an ethanamine group .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been achieved by several research groups . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, two phenyl rings, and an ethanamine group . The structure of similar anilines has been studied by single crystal X-ray diffraction method, revealing intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of the weak O–N bond .Scientific Research Applications
Oxadiazole Derivatives in Pharmacology
Oxadiazole derivatives, including structures similar to 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, play a significant role in the field of medicinal chemistry due to their broad pharmacological activities. The unique physical, chemical, and pharmacokinetic properties of oxadiazole compounds enhance their biological activity by facilitating hydrogen bond interactions with biomacromolecules. Recent research highlights the antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities of these derivatives. This indicates their potential as key components in the development of new therapeutic agents (Wang et al., 2022).
Synthetic Routes and Metal-Ion Sensing Applications
Plastic Scintillators Incorporating Oxadiazole Compounds
Oxadiazole derivatives are utilized in the creation of plastic scintillators, with specific focus on polymethyl methacrylate-based scintillators. These compounds, including oxadiazole derivatives like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole, have been identified as suitable luminescent activators or wavelength shifters. This application demonstrates the functional adaptability of oxadiazole derivatives in enhancing scintillation efficiency, optical transparency, and thermal, light, and radiation-damage stability of scintillators (Salimgareeva & Kolesov, 2005).
Mechanism of Action
Future Directions
The future directions for research on “2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine” and similar compounds could involve further exploration of their potential as anti-infective agents , as well as their potential in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Properties
IUPAC Name |
2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13/h1-10,14H,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHZOOKPKNWNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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